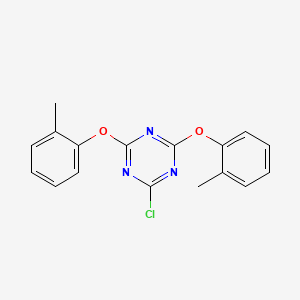![molecular formula C18H16N4O B14506803 {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile CAS No. 63353-08-2](/img/structure/B14506803.png)
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a furan ring substituted with a phenylpiperazine moiety and a propanedinitrile group, making it an interesting subject for chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile typically involves the reaction of 4-phenylpiperazine with a furan derivative under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylpiperazine moiety can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the nitrile group would produce primary amines.
Applications De Recherche Scientifique
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new pharmaceuticals targeting specific receptors or enzymes.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mécanisme D'action
The mechanism of action of {[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to bind to various receptors, such as serotonin or dopamine receptors, influencing their activity. The compound may also interact with enzymes, modulating their function and affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- {[5-(4-Methylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Benzylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile
- {[5-(4-Phenylpiperazin-1-yl)thiophene-2-yl]methylidene}propanedinitrile
Uniqueness
{[5-(4-Phenylpiperazin-1-yl)furan-2-yl]methylidene}propanedinitrile stands out due to its specific combination of a furan ring and a phenylpiperazine moiety. This unique structure allows it to exhibit distinct chemical and biological properties compared to its analogs. The presence of the furan ring provides additional sites for chemical modification, enhancing its versatility in synthetic applications.
Propriétés
Numéro CAS |
63353-08-2 |
|---|---|
Formule moléculaire |
C18H16N4O |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
2-[[5-(4-phenylpiperazin-1-yl)furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C18H16N4O/c19-13-15(14-20)12-17-6-7-18(23-17)22-10-8-21(9-11-22)16-4-2-1-3-5-16/h1-7,12H,8-11H2 |
Clé InChI |
JQFPYLRAFGIGMJ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=CC=C(O3)C=C(C#N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)
![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
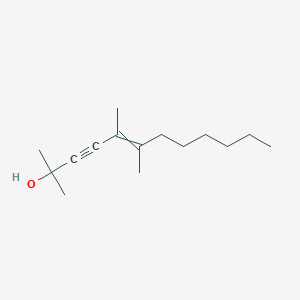
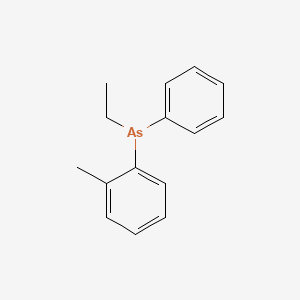
![N-[(3-Bromophenyl)(chloro)methyl]-N-phenylacetamide](/img/structure/B14506757.png)
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

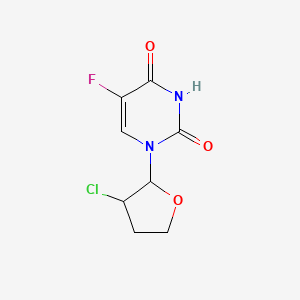
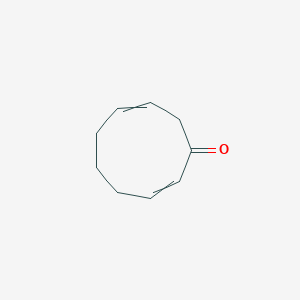
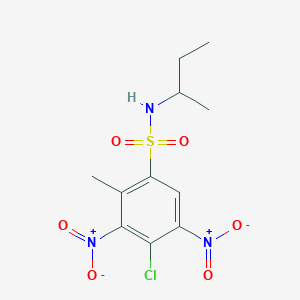
![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14506795.png)
![3-[2-(3,3-Dimethylcyclopentyl)propyl]-4-methylfuran-2(5H)-one](/img/structure/B14506799.png)
